BOC-DL-Phenylalanine BOC-DL-Phenylalanine
Brand Name: Vulcanchem
CAS No.: 4530-18-1
VCID: VC21538579
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

BOC-DL-Phenylalanine

CAS No.: 4530-18-1

Cat. No.: VC21538579

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

BOC-DL-Phenylalanine - 4530-18-1

CAS No. 4530-18-1
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key ZYJPUMXJBDHSIF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Chemical and Physical Properties

Molecular Structure

BOC-DL-Phenylalanine features a characteristic molecular structure with the formula C₁₄H₁₉NO₄, incorporating a phenyl ring, a protected amino group, and a carboxylic acid functional group . The BOC protecting group (tert-butyloxycarbonyl) attaches to the amino nitrogen of phenylalanine, creating a carbamate linkage that shields the reactive amine during chemical reactions. This structure gives the compound its distinctive chemical behavior and utility in various applications.

The compound represents a racemic mixture, containing equal amounts of both D and L stereoisomers. This is reflected in its near-zero specific rotation value, which ranges from -1.0 to +1.0 degrees (measured at concentration of 1 in ethanol) . The molecular structure can be precisely described as 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, emphasizing the tert-butyl group that gives the BOC protection its characteristic stability.

Physical Properties

BOC-DL-Phenylalanine appears as a white to light yellow powder or crystalline solid at room temperature . The compound possesses several distinctive physical characteristics that are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.305 g/mol
CAS Number4530-18-1
Alternative CAS1178567-92-4
Density1.2±0.1 g/cm³
Boiling Point426.6±38.0 °C at 760 mmHg
Melting Point145 °C
Flash Point211.8±26.8 °C
Specific Rotation-1.0 to +1.0 deg (C=1, ethanol)
Physical StateWhite to light yellow powder or crystal

The compound demonstrates thermal stability up to its melting point, making it suitable for various laboratory procedures. Its high boiling point of approximately 426.6°C indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the amide bond in the BOC protection .

Chemical Properties

BOC-DL-Phenylalanine exhibits chemical properties characteristic of both protected amino acids and carboxylic acids. The presence of the BOC group renders the compound relatively stable under neutral and basic conditions, but it becomes labile under acidic conditions—a property exploited in peptide synthesis protocols.

The compound shows limited water solubility but dissolves readily in organic solvents such as DMSO, ethanol, and methanol, resembling the solubility pattern of similar BOC-protected amino acids . With a predicted pKa value of approximately 3.88 for the carboxylic acid group, the compound behaves as a weak acid in solution. The BOC protecting group remains stable under most mild chemical conditions but can be selectively removed with trifluoroacetic acid (TFA) or other strong acids.

The compound demonstrates sensitivity to air and heat, requiring storage under inert gas at refrigerated temperatures (0-10°C) to maintain stability for extended periods . This sensitivity necessitates proper handling and storage protocols in laboratory settings.

Synthesis Methods

Several approaches exist for the synthesis of BOC-DL-Phenylalanine, with the most common method involving the reaction between DL-phenylalanine and di-tert-butyl dicarbonate. Based on documented procedures for similar compounds, the synthesis typically follows a straightforward protection strategy yielding excellent results.

One well-documented procedure involves reacting DL-phenylalanine with di-tert-butyl dicarbonate in the presence of guanidine hydrochloride as a catalyst. The reaction is typically performed in ethanol at temperatures between 35-40°C for approximately 6.5 hours . This methodology has been reported to yield the desired product with approximately 93% efficiency, making it a practical approach for laboratory-scale preparation .

The general synthetic procedure can be described as follows:

  • DL-Phenylalanine (1 mmol) is added with stirring to a solution containing guanidine hydrochloride (15 mol%) and di-tert-butyl dicarbonate (2.5-3 mmol) in ethanol (1 mL) at 35-40°C.

  • The reaction mixture is stirred until a clear solution is obtained.

  • Ethanol is evaporated under vacuum, and the residue is washed successively with water and hexane or petroleum ether.

  • The resulting product is typically of high purity but can be recrystallized if necessary .

This synthetic route represents an efficient method for introducing the BOC protecting group to phenylalanine, creating a versatile building block for further chemical transformations. The use of guanidine hydrochloride as a catalyst offers advantages in terms of reaction efficiency and product purity compared to older methods using inorganic bases.

Applications and Uses

Pharmaceutical Research

In pharmaceutical development, BOC-DL-Phenylalanine plays a significant role in the design and synthesis of bioactive compounds. Researchers utilize this protected amino acid to create compounds capable of interacting with specific biological targets, thus enhancing drug efficacy and specificity .

The compound serves as a critical intermediate in the synthesis of peptide-based pharmaceuticals. The presence of the phenyl ring in the structure allows for potential π-π interactions with aromatic residues in protein binding pockets, making derivatives of this compound particularly interesting for drug design targeting protein-protein interactions. Additionally, the carboxylic acid functionality provides opportunities for further derivatization to create prodrugs or to optimize pharmacokinetic properties.

Biotechnology Applications

Within biotechnology, BOC-DL-Phenylalanine contributes to various innovative applications. The compound is utilized in the production of recombinant proteins and modified peptides with enhanced properties . By incorporating this protected amino acid, researchers can create proteins with altered stability, activity, or binding characteristics.

The compound also finds application in the development of biologics for treating various diseases. Its role in constructing complex peptide structures makes it valuable in bioconjugation techniques, where peptides are attached to other biomolecules or synthetic polymers for therapeutic or diagnostic purposes.

Neuroscience Research

BOC-DL-Phenylalanine has found specific utility in neuroscience research, particularly in studies related to neurotransmitter activity and brain function . Researchers employ this compound to understand the role of amino acids in neurological processes and to develop potential treatments for various neurological disorders.

The compound's structural similarity to neurotransmitter precursors makes it valuable in studies examining neurochemical pathways and receptor interactions. By utilizing BOC-DL-Phenylalanine in various neurological models, scientists gain insights into fundamental brain processes and potential therapeutic targets for conditions ranging from neurodegenerative diseases to psychiatric disorders.

Additional Applications

Beyond its primary uses, BOC-DL-Phenylalanine has demonstrated potential in cosmetic formulations, where its properties contribute to enhanced skin hydration and improved texture of various cosmetic products . The compound's molecular characteristics make it suitable for incorporation into formulations designed for direct skin application.

Research Findings and Developments

Recent research has expanded our understanding of BOC-DL-Phenylalanine's potential applications beyond traditional chemical synthesis. Studies have indicated that amino acid derivatives such as BOC-DL-Phenylalanine have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones and serving as fuel sources during exercise .

Research has demonstrated that these compounds can positively affect mental performance during stress-related tasks and prevent exercise-induced muscle damage . These findings suggest broader applications in sports nutrition and performance enhancement, adding a new dimension to the compound's utility beyond laboratory settings.

In pharmaceutical research, BOC-DL-Phenylalanine has been investigated for its potential role in creating peptide-based drugs that can interact with specific biological targets. The racemic nature of the compound provides opportunities for exploring different stereochemical effects in drug-target interactions, potentially leading to more effective therapeutic agents.

Researchers have also explored the compound's utility in the development of modified proteins with enhanced stability or novel functional properties. By incorporating BOC-DL-Phenylalanine into protein structures, scientists can create biomolecules with altered physical characteristics or biological activities, opening new avenues for biotechnological applications.

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